molecular formula C6H4BrClO B068879 5-Bromo-2-chlorophenol CAS No. 183802-98-4

5-Bromo-2-chlorophenol

Cat. No. B068879
M. Wt: 207.45 g/mol
InChI Key: UEVFFMZHGNYDKM-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenol is a halogenated phenol compound that has garnered attention in scientific research due to its unique chemical structure, which incorporates both bromine and chlorine substituents on the phenol ring. This structural specificity lends the compound distinctive physical, chemical, and reactivity characteristics, making it an interesting subject for synthesis, molecular structure analysis, and the study of its physical and chemical properties.

Synthesis Analysis

The synthesis of compounds closely related to 5-Bromo-2-chlorophenol, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, involves reactions like condensation and halogenation. For example, 2-bromo-4-chlorophenol can react with 2-bromobutanoyl bromide in the presence of pyridine to produce 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the compound's reactivity and potential for derivatization (Nazeer et al., 2020).

Molecular Structure Analysis

The molecular structure of derivatives of 5-Bromo-2-chlorophenol has been elucidated through techniques such as X-ray diffraction, indicating the presence of halogen bonds that influence the compound’s solid-state structure and properties. For instance, the structure of 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate reveals intermolecular hydrogen bonding and a trans configuration around the C=N bond, indicative of the compound's potential for forming stable crystalline structures (Wen-Hui Li, 2009).

Scientific Research Applications

  • Chemical Synthesis and Properties : Nazeer et al. (2020) conducted a study where derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, closely related to 5-Bromo-2-chlorophenol, were synthesized. They also analyzed the electronic and non-linear optical properties of these compounds, which could have implications for their use in electronic applications (Nazeer et al., 2020).

  • Photocatalysis and Environmental Application : Lin et al. (2018) explored the use of copper-doped titanium dioxide for the degradation of chlorophenols, including compounds similar to 5-Bromo-2-chlorophenol. This study highlights the potential environmental applications of these compounds in water purification technologies (Lin et al., 2018).

  • Photoreaction Mechanisms : Akai et al. (2002) studied the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols at low temperatures. Their research provides insights into the behavior of these compounds under specific conditions, which could be relevant for understanding the stability and reactivity of 5-Bromo-2-chlorophenol (Akai et al., 2002).

  • Spectrophotometric Detection Method : Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, which is chemically similar to 5-Bromo-2-chlorophenol. This method could potentially be adapted for the detection of 5-Bromo-2-chlorophenol in environmental samples (Mukdasai et al., 2016).

  • Kinetic Studies in Polymerization : Lamps & Catala (2011) conducted kinetic studies on the polymerization of bromo and iodo thiophene derivatives, which are structurally related to 5-Bromo-2-chlorophenol. Their findings contribute to a better understanding of the polymerization processes of similar compounds (Lamps & Catala, 2011).

Safety And Hazards

5-Bromo-2-chlorophenol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of ingestion, contact with skin or eyes, or inhalation, immediate medical attention is required .

properties

IUPAC Name

5-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFFMZHGNYDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356200
Record name 5-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorophenol

CAS RN

183802-98-4
Record name 5-Bromo-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183802-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 mL of a 1M solution of boron tribromide in CH2Cl2 at 0° C. was added 5.71 g (25.8 mmol) of 5-Bromo-2-chloroanisole. After 2 hours, the reaction was allowed to warm to room temperature. After 5 hours, the solution was cooled to 0° C., and quenched with methanol. The resulting solution was partitioned between water and ethyl acetate, and the phases were separated. The aqueous phase was back-extracted once with ethyl acetate. The combined ethyl acetate phases were diluted with one volume of ether, and were extracted twice with 1M NaOH. The combined basic aqueous phases were acidified with 12M HCl, and were extracted once with ethyl acetate. The final ethyl acetate phase was washed once with brine, dried over MgSO4, filtered, and concentrated to give the phenol as a tan solid. 1H NMR (DMSO-d6, 400 MHz) 10.66 (s, 1H), 7.27 (d, 1H), 7.08 (s, 1H), 6.95 (d, 1H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M KOHN, S Reichmann - The Journal of Organic Chemistry, 1947 - ACS Publications
… 5-bromo2-chlorophenol (VII). From V, 3-bromo-2-chlorophenol (VIII) would have been formed. … 5-bromo2-chlorophenol, which crystallized from petroleum ether in white needles, mp 51. …
Number of citations: 5 pubs.acs.org
BD Palmer, AM Thompson, HS Sutherland… - Journal of medicinal …, 2010 - ACS Publications
… Reaction of 134 and 5-bromo-2-chlorophenol under the general Suzuki conditions described above for 1 h gave 114 (76%) as a light yellow powder: mp 92−95 C; 1 H NMR δ 10.26 (br s…
Number of citations: 123 pubs.acs.org
ST Nguyen, JD Williams… - Synthetic …, 2014 - Taylor & Francis
… 5-Bromo-2-chlorophenol (16) was a potentially attractive starting material, because problems of regiochemistry would no longer be an issue. We were able to replace the bromo group …
Number of citations: 4 www.tandfonline.com
LWL Woo, T Jackson, A Putey, G Cozier… - Journal of Medicinal …, 2010 - ACS Publications
… 3-Hydroxy-4-chlorophenylboronic acid 17 (Scheme 1) was prepared via lithiation of the commercially available 5-bromo-2-chlorophenol and subsequent treatment with triisopropyl …
Number of citations: 96 pubs.acs.org
J Velcicky, R Wilcken, S Cotesta, P Janser… - Journal of Medicinal …, 2020 - ACS Publications
… 31 could be made by Boc-introduction into corresponding commercial benzylamine, the alkyloxy derivatives (32–rac-36) were prepared by alkylation of 5-bromo-2-chlorophenol. For …
Number of citations: 12 pubs.acs.org
AN Dinh, SM Maddox, SD Vaidya… - The Journal of …, 2020 - ACS Publications
We report a highly efficient ortho-selective electrophilic chlorination of phenols utilizing a Lewis basic selenoether catalyst. The selenoether catalyst resulted in comparable selectivities …
Number of citations: 16 pubs.acs.org
CM Witzigmann - 2016 - search.proquest.com
Part 1. Lead compound SK-03-92 represents a new scaffold for antibiotic drug discovery. Development of a new process for the synthesis of analogs has led to the development of a …
Number of citations: 3 search.proquest.com
S Hameed P, N Bharatham, N Katagihallimath… - Scientific Reports, 2018 - nature.com
… A mixture of 5-bromo-2-chlorophenol (2 g, 9.64 mM, 1.0 equiv), K 2 CO 3 (2.66 g, 19.28 mM, 2.0 equiv), iodoethane (1.95 g, 12.493 mM, 1.3 equiv) and DMF (10 mL) was stirred at 55 C …
Number of citations: 15 www.nature.com
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
UE Hille, Q Hu, MAEPB Mendieta, M Bartels… - Comptes Rendus …, 2009 - Elsevier
Four out of six CYP enzymes involved in steroid biosynthesis are very interesting targets for the development of new drugs in order to treat a variety of severe illnesses. Herein we report …
Number of citations: 24 www.sciencedirect.com

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